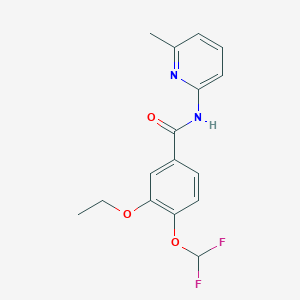
4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide
Vue d'ensemble
Description
4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a difluoromethoxy group, an ethoxy group, and a methylpyridinyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(difluoromethoxy)-3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 6-methyl-2-aminopyridine to yield the benzamide.
Introduction of Functional Groups: The difluoromethoxy and ethoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as difluoromethyl ether and ethyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may require the development of purification methods to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or ethoxy groups, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the difluoromethoxy group may enhance the compound’s binding affinity to certain receptors, while the ethoxy group may influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(methoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-(difluoromethoxy)-3-methoxy-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-(difluoromethoxy)-3-ethoxy-N-(pyridin-2-yl)benzamide: Similar structure but without the methyl group on the pyridine ring.
Uniqueness
The uniqueness of 4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide lies in the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both difluoromethoxy and ethoxy groups, along with the methylpyridinyl moiety, makes this compound distinct from its analogs and potentially more effective in certain applications.
Propriétés
IUPAC Name |
4-(difluoromethoxy)-3-ethoxy-N-(6-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3/c1-3-22-13-9-11(7-8-12(13)23-16(17)18)15(21)20-14-6-4-5-10(2)19-14/h4-9,16H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOKWWWPBRYGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=N2)C)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


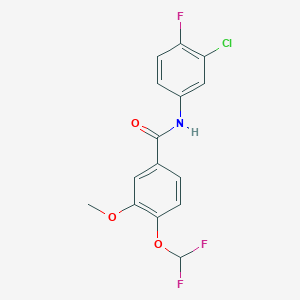

![4-(DIFLUOROMETHOXY)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHOXYBENZAMIDE](/img/structure/B4377620.png)
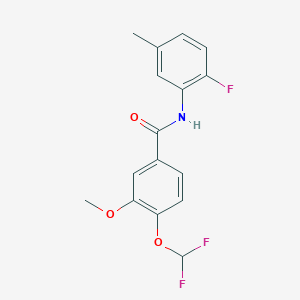
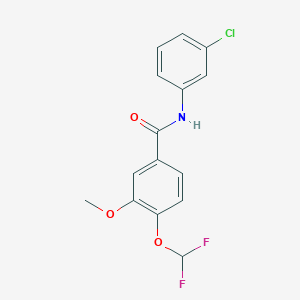
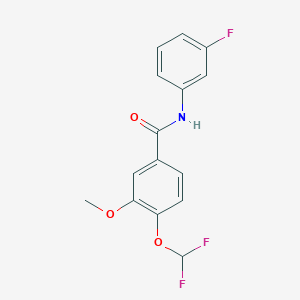
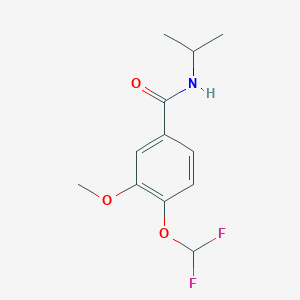
![4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-methoxybenzamide](/img/structure/B4377657.png)
![4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4377662.png)
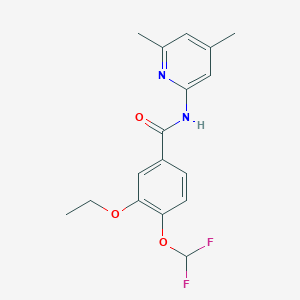
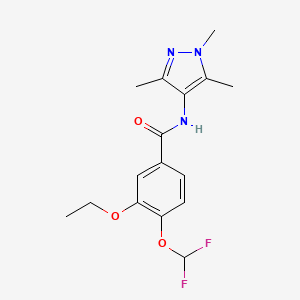
![N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4377706.png)
![N-(benzyloxy)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4377710.png)
![N-[(4-methylbenzyl)oxy]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4377712.png)
